2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings. The cyclopropyl group is introduced through cyclopropanation reactions, while the methoxyphenylacetamide moiety is attached via amide bond formation. Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various coupling agents for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the triazole and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction of the triazole ring can yield amine derivatives .
Scientific Research Applications
2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid: Shares the oxadiazole ring but lacks the triazole and pyridine rings.
4-(1,2,4-Oxadiazol-5-yl)azepan-2-one: Contains the oxadiazole ring and is used as a CB2 agonist.
Sodium 4-(3-aryl-1,2,4-oxadiazol-5-yl)propanoates: Similar structure with different substituents, used as enzyme inhibitors.
Uniqueness
The uniqueness of 2-(7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxyphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N6O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[7-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N6O3/c1-28-15-5-3-2-4-14(15)21-18(27)11-17-24-23-16-10-13(8-9-26(16)17)20-22-19(25-29-20)12-6-7-12/h2-5,8-10,12H,6-7,11H2,1H3,(H,21,27) |
InChI Key |
VKLUZGTXPWLNRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C5CC5 |
Origin of Product |
United States |
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